Omeprazole Acid Methyl Ester Sulfide

描述

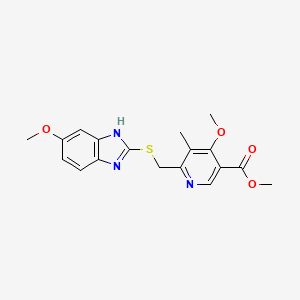

Omeprazole Acid Methyl Ester Sulfide is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is characterized by its unique chemical structure, which includes a substituted benzimidazole ring and a methanesulfinyl group .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole Acid Methyl Ester Sulfide typically involves the oxidation of omeprazole sulfide. One common method uses hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as soybean pod peroxidase (SPP) in a water-in-oil microemulsion system . The reaction conditions are optimized using response surface methodology (RSM) to achieve high yield and enantioselectivity .

Industrial Production Methods

Industrial production of this compound often employs environmentally friendly catalysts and solvents to minimize waste and improve efficiency. The use of aqueous coating dispersions without organic solvents is one such method, which is particularly useful in the production of enteric-coated pellets for pediatric formulations .

化学反应分析

Types of Reactions

Omeprazole Acid Methyl Ester Sulfide undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

Reduction: Reduction back to the sulfide form using reducing agents.

Substitution: Nucleophilic substitution reactions involving the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of catalysts like SPP.

Reduction: Common reducing agents include sodium borohydride (NaBH₄).

Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Omeprazole sulfide.

Substitution: Various substituted benzimidazole derivatives.

科学研究应用

Omeprazole Acid Methyl Ester Sulfide has a wide range of applications in scientific research:

作用机制

Omeprazole Acid Methyl Ester Sulfide exerts its effects by inhibiting the H⁺/K⁺-ATPase enzyme system in gastric parietal cells . This inhibition prevents the secretion of hydrochloric acid (HCl) into the gastric lumen, thereby reducing stomach acidity . The compound binds covalently to the enzyme, leading to prolonged suppression of acid secretion .

相似化合物的比较

Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: The S-isomer of omeprazole, known for its higher bioavailability and efficacy.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

Omeprazole Acid Methyl Ester Sulfide is unique due to its specific chemical structure, which allows for distinct reactivity and stability compared to other proton pump inhibitors . Its ability to form stable enteric-coated formulations makes it particularly valuable in pediatric medicine .

生物活性

Omeprazole Acid Methyl Ester Sulfide (OMES) is a derivative of the widely used proton pump inhibitor omeprazole, primarily known for its role in reducing gastric acid secretion. This article delves into the biological activity of OMES, focusing on its pharmacodynamics, metabolic pathways, and potential therapeutic implications based on various research findings.

Overview of Omeprazole and Its Derivatives

Omeprazole is a benzimidazole derivative that functions as a specific inhibitor of the gastric (H+-K+)-ATPase enzyme, crucial for gastric acid secretion. The mechanism involves the conversion of omeprazole into its active sulfenamide form in acidic environments, which then covalently binds to cysteine residues on the ATPase, leading to its inhibition . The biological activity of OMES can be understood through its chemical reactivity and metabolic pathways.

Chemical Structure : OMES is characterized by the presence of a methyl ester and a sulfide group, which contribute to its reactivity and bioactivity.

Mechanism :

- Inhibition of H+-K+ ATPase : Similar to omeprazole, OMES inhibits gastric acid secretion by targeting the H+-K+ ATPase enzyme. The acidic environment enhances this inhibitory effect significantly .

- Formation of Reactive Metabolites : Upon administration, OMES undergoes metabolic conversion, resulting in various metabolites that may exhibit distinct biological activities. Notably, studies have indicated that the metabolites formed can differ based on administration routes and conditions .

Pharmacokinetics and Metabolism

Research has shown that OMES is metabolized into several metabolites in vivo, particularly in the brain and plasma. A study identified up to seventeen metabolites through various administration routes (oral, intravenous, intraperitoneal), highlighting the complexity of its metabolism . The brain-to-plasma partition coefficient (Kp) indicates how effectively these metabolites can penetrate the blood-brain barrier, which is crucial for understanding potential central nervous system effects.

Biological Activity and Therapeutic Implications

The biological activity of OMES extends beyond acid suppression:

Case Studies and Research Findings

- Study on Gastric Secretion Inhibition :

- Metabolite Profiling :

- Bioequivalence Studies :

Data Summary

| Parameter | Findings |

|---|---|

| Inhibition Mechanism | Covalent binding to H+-K+ ATPase |

| Number of Identified Metabolites | 17 |

| Routes of Administration | Oral, IV, IP |

| CNS Distribution | Evaluated via brain-to-plasma partition coefficient (Kp) |

| Clinical Applications | GERD treatment; potential anti-inflammatory effects |

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Omeprazole Acid Methyl Ester Sulfide?

- Methodology : Synthesis typically involves coupling 2-mercapto-5-methoxybenzene imidazole with substrates like 2-chloromethyl-4-methoxy-3,5-lutidine or 4-methoxy-3,5-dimethyl-2-pyridine-methyl bromide. Critical steps include dissolution, crystallization, and separation to ensure purity for subsequent reactions .

Q. How is the solubility of this compound experimentally determined?

- Methodology : The gravimetric method is employed to measure solubility in solvents (ethanol, methanol, acetone, etc.) across 280.35–319.65 K. Data are correlated using the modified Apelblat equation and Buchowski–Ksiazaczak λh equation, with temperature-controlled apparatus ensuring reproducibility .

Q. What solvents are optimal for purification, and how does temperature affect crystallization?

- Methodology : Solvents like methanol, ethanol, and n-propanol show increasing solubility with temperature. Ethyl acetate and acetone exhibit lower solubility, making them suitable for controlled crystallization. Temperature increments of ~10 K significantly enhance solubility, aiding solvent selection for recrystallization .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) inform solubility modeling during purification?

- Methodology : The van’t Hoff equation calculates Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for dissolution. For this compound, the process is endothermic (ΔH > 0), with enthalpy contributing ~54% to ΔG, indicating solvent-solute interactions dominate solubility .

Q. How can researchers resolve contradictions in aryl hydrocarbon receptor (AHR) activity studies?

- Methodology : In HepG2 cells, it acts as an AHR antagonist (30–40% inhibition at 1 µM), while in human hepatocytes, it shows agonist activity (50–60% activation at 400 nM). Experimental design must account for cell-specific receptor expression, co-factor availability, and assay conditions (e.g., luciferase reporter systems) to reconcile discrepancies .

Q. What analytical techniques ensure purity and stability of this compound in degradation studies?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., DIONEX P680) monitors degradation products like omeprazole sulfone. European Pharmacopoeia standards (e.g., purity C testing) specify limits for related substances (<0.1% for critical impurities) .

Q. Key Considerations for Experimental Design

属性

IUPAC Name |

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIBPAIRGUTVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858257 | |

| Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-82-9 | |

| Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。